molecular formula C₁₄₇H₂₄₆N₄₁O₄₀P₃ B1574828 MARCKS Peptide(151-175), Phosphorylated

MARCKS Peptide(151-175), Phosphorylated

Cat. No.: B1574828
M. Wt: 3320.80
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MARCKS Peptide(151-175), Phosphorylated is a phosphorylated peptide corresponding to the basic effector domain of myristoylated alanine-rich protein kinase C substrate protein (MARCKS). Phosphorylation of MARCKS Peptide (151-175) reverses its inhibition of phospholipase C (PLC)-catalyzed hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2).

Scientific Research Applications

Coagulation and Hemostasis

MARCKS peptides have been shown to inhibit coagulation processes by antagonizing the binding of coagulation factors to PS on activated platelets. Research indicates that these peptides can significantly reduce fibrin formation and inhibit prothrombinase activity, which is crucial for blood coagulation. In studies involving whole blood under flow conditions, phosphorylated MARCKS peptides colocalized with adherent platelets and inhibited fibrin cross-linking, demonstrating their potential as therapeutic agents in managing bleeding disorders or thrombotic conditions .

Study Findings Implications
Nature Study (2017)MARCKS peptides block factor Xa binding to PSPotential therapeutic for bleeding disorders
PMC Article (2018)Inhibition of prothrombinase activity by MARCKS EDInsights into anticoagulant therapy development

Lung Disease Therapeutics

The MARCKS ED has been implicated in the pathophysiology of lung diseases. It has been reported to sequester lipopolysaccharide (LPS), thereby modulating inflammatory responses. In models of airway inflammation, the phosphorylated form of MARCKS ED has shown efficacy in reducing mucus secretion and inflammation, suggesting its potential as a therapeutic agent for conditions such as asthma or chronic obstructive pulmonary disease (COPD) .

Research Focus Outcome Therapeutic Potential
MARCKS and LPS InteractionDecreased inflammation in lung modelsTreatment for asthma/COPD
MANS Peptide ComparisonEnhanced solubility and efficacy of MARCKS EDDevelopment of new airway therapeutics

Cellular Signaling Modulation

MARCKS plays a critical role in regulating intracellular signaling pathways. The phosphorylation state of MARCKS influences its interaction with PIP2 and calmodulin, affecting downstream signaling cascades involved in cell motility and migration. Studies have demonstrated that inhibiting MARCKS phosphorylation can significantly impact mucin secretion in airway epithelial cells, highlighting its role as a negative regulator of inflammatory signaling .

Application Mechanism Significance
Inhibition of Mucin SecretionMARCKS phosphorylation modulationInsight into mucosal immunity regulation
Cell Migration StudiesInteraction with PIP2 and calmodulinUnderstanding cancer metastasis mechanisms

Neurological Research

Recent findings suggest that MARCKS phosphorylation is associated with neuronal degeneration in diseases such as Alzheimer's. The peptide's role in modulating synaptic function and neuroinflammation positions it as a target for therapeutic strategies aimed at neuroprotection .

Research Area Findings Clinical Relevance
Alzheimer's Disease StudiesPhosphorylation linked to neuronal degenerationPotential target for neuroprotective therapies
Neurotransmitter Release ModulationRegulation by MARCKS peptidesInsights into synaptic plasticity

Case Study 1: Anticoagulant Properties

A study conducted using surface plasmon resonance demonstrated that D-MARCKS ED could reduce factor Xa binding to PS by approximately 50%. This finding supports the potential use of phosphorylated MARCKS peptides in developing novel anticoagulant therapies .

Case Study 2: Inflammatory Response Regulation

In an experimental model involving human bronchial epithelial cells, treatment with phosphorylated MARCKS ED resulted in a significant reduction in mucin hypersecretion upon PKC activation. This indicates the peptide's utility in managing inflammatory responses associated with respiratory diseases .

Properties

Molecular Formula

C₁₄₇H₂₄₆N₄₁O₄₀P₃

Molecular Weight

3320.80

sequence

One Letter Code: KKKKKRF-pSer-FKK-pSer-FKLSGF-pSer-FKKNKK

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.